Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)-
Description
Adenine, 9-(2,3-Anhydro-β-D-ribofuranosyl)- (hereafter referred to as 2,3-anhydro adenosine) is a modified nucleoside characterized by an epoxide (2,3-anhydro) ring within the ribofuranosyl sugar moiety. This structural feature confers unique reactivity, enabling selective ring-opening reactions with nucleophiles (e.g., halides, amines) to generate derivatives with diverse biological properties . Its synthetic utility as a precursor for halogenated or deoxy nucleosides has been extensively documented, particularly in the synthesis of 3′-chloro-, 3′-bromo-, and 3′-iodo-xylo-adenosine analogues .
Properties
IUPAC Name |
[4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANSNKOSWWZYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of tetraisopropyldisiloxane to selectively protect the 3’- and 5’-hydroxyl groups, enabling functionalization at the 2’ position . The reaction conditions often involve the use of acetic acid and acetic anhydride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The stability of the anhydro sugar moiety is crucial for the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the anhydro sugar moiety, leading to the formation of new compounds.
Substitution: The anhydro group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids . This can inhibit the replication of viruses and cancer cells. The compound also targets specific enzymes involved in nucleic acid synthesis, further disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Reactivity
2,3-Anhydro Adenosine
- Key Feature : 2,3-epoxide ring on the ribose.
- Reactivity: Undergoes nucleophilic ring-opening reactions (e.g., with HCl, HBr, or NaI) to yield 3′-halogeno derivatives. For example, treatment with NaI/BF₃ produces 3′-iodo-3′-deoxy-xylo-adenosine .
- Applications : Serves as a versatile intermediate for synthesizing deoxy and halogenated nucleosides.
2′-Fluoro-2′,3′-dideoxy Analogues (e.g., 2'-F-dd-araA)
- Key Feature : 2′-fluoro and 2′,3′-dideoxy modifications.
- Reactivity : Lacks the epoxide ring; modifications confer resistance to enzymatic degradation.
- Applications : Demonstrates anti-HIV activity by inhibiting reverse transcriptase. X-ray crystallography confirms a C3′-endo sugar conformation critical for binding .
Chloro-Fluoro Derivatives (Cl-F-dAdo Series)
- Examples: Cl-F(↑)-dAdo (2′-deoxy-2′-fluoro-β-D-arabinofuranosyladenine) Cl-F(↓)-dAdo (2′-deoxy-2′-fluoro-β-D-ribofuranosyladenine)
- Key Differences: Fluorine stereochemistry (arabino vs. ribo configuration) dictates potency. Cl-F(↑)-dAdo is 50-fold more cytotoxic than Cl-F(↓)-dAdo due to stronger ribonucleotide reductase inhibition .
Acetylated Derivatives (e.g., 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine)
- Key Feature : Acetyl-protected hydroxyl groups.
- Reactivity: Enhanced lipophilicity and metabolic stability compared to 2,3-anhydro adenosine.
- Applications : Used as intermediates in prodrug synthesis .
2,3-Anhydro Adenosine
- Derivatives (e.g., 3′-chloro-xylo-adenosine) show altered substrate specificity for deoxycytidine kinase .
- Activity: Limited direct antiviral/antitumor data; primarily a synthetic precursor.
Fluoro-Substituted Analogues
- Cl-F(↑)-dAdo : Inhibits ribonucleotide reductase 10–30× more potently than Cl-F(↓)-dAdo, disrupting dNTP synthesis and DNA replication .
- 2'-F-dd-araA : Anti-HIV activity (EC₅₀ = 0.5 µM) attributed to chain termination during reverse transcription .
Azido Derivatives (e.g., 9-(2-Azido-2,3-dideoxy-β-D-threo-pentofuranosyl)adenine)
Pharmacological Properties
Research Findings and Key Insights
Synthetic Versatility : The 2,3-anhydro group enables regioselective synthesis of 3′-modified nucleosides, a feature absent in dideoxy or fluoro analogues .
Mechanistic Divergence: While fluoro-substituted analogues inhibit ribonucleotide reductase or reverse transcriptase, 2,3-anhydro adenosine derivatives may target kinases or polymerases via covalent interactions.
Pharmacokinetic Challenges: The reactive epoxide in 2,3-anhydro adenosine may limit in vivo stability, whereas acetylated or dideoxy derivatives exhibit improved bioavailability .
Q & A
Q. What are the key synthetic routes for preparing Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)-, and what reaction conditions are critical for optimal yield?
This compound is typically synthesized via selective epoxidation of ribofuranosyl precursors or through nucleophilic substitution reactions. A common approach involves treating adenine derivatives with 2,3-anhydro ribofuranosyl donors under anhydrous conditions. Critical parameters include:
- Solvent selection : Aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression .
- Protecting groups : Use of isopropylidene or benzoyl groups on the ribose moiety prevents undesired side reactions .
Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze the anomeric proton (δ 5.8–6.2 ppm, doublet) and absence of hydroxyl signals (2',3'-anhydro bridge) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 260 nm) to assess purity .
- X-ray crystallography : Resolve the 2,3-anhydro bridge conformation and sugar puckering (C2'-endo or C3'-endo) for structural validation .
Q. What are the primary biological applications of this compound in antiviral research?
The 2,3-anhydro modification enhances resistance to enzymatic hydrolysis, making it a precursor for dideoxynucleoside analogs (e.g., anti-HIV drugs). Key applications include:
- Antiviral prodrug development : The anhydro bridge is a strategic handle for introducing fluorine or other substituents via ring-opening reactions .
- RNA polymerase inhibition : Acts as a chain terminator in viral replication assays .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the synthesis of 2,3-anhydro nucleosides?
- Catalytic hydrogenation : Enables stereospecific reduction of vinyl fluoride intermediates to achieve desired β-D-threo configurations .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired stereoisomers .
- Protecting group strategies : Temporary silyl or trityl groups direct regioselective epoxidation .
Q. How does the anhydro bridge in the ribofuranosyl moiety influence biological activity compared to non-modified nucleosides?
- Conformational rigidity : The 2,3-anhydro bridge locks the ribose in a C3'-endo conformation, mimicking the transition state of viral polymerase substrates .
- Metabolic stability : Resistance to phosphorylases extends half-life in cellular assays (e.g., IC50 improvements in HIV-1 inhibition by 10-fold vs. unmodified analogs) .
Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?
- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer for exothermic steps .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hr to 2 hr) while maintaining >85% yield .
- In situ monitoring : Use FTIR or Raman spectroscopy to track epoxide formation and adjust conditions dynamically .
Methodological Guidance
Q. How to design experiments evaluating the antiviral efficacy of this compound?
- Cell-based assays : Use MT-4 or PBMCs infected with HIV-1 IIIB. Measure viral load reduction via p24 antigen ELISA .
- Cytotoxicity controls : Include MTT assays on uninfected cells to determine selectivity indices (SI = CC50/EC50) .
- Resistance profiling : Serial passage experiments identify mutations in viral reverse transcriptase conferring resistance .
Q. What analytical techniques characterize the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
